

#### what is the structure of DSPE-PEG1000-GE11

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Compound of Interest

Compound Name: DSPE-PEG1000-GE11

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An in-depth technical guide on the structure, properties, and synthesis of **DSPE-PEG1000-GE11**, a key molecule in targeted drug delivery systems. This document is intended for researchers, scientists, and drug development professionals.

#### Introduction

**DSPE-PEG1000-GE11** is a complex, targeted liposomal component designed for advanced drug delivery systems. It is an amphiphilic polymer conjugate that combines three distinct functional moieties:

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, enabling stable incorporation into the lipid bilayer of nanoparticles or liposomes.
- Polyethylene Glycol (PEG1000): A hydrophilic polymer chain with an average molecular weight of 1000 Da. The PEG chain acts as a flexible spacer and provides a "stealth" characteristic to nanoparticles, helping them evade the immune system and prolonging circulation time.
- GE11 Peptide: A dodecapeptide (12 amino acids) that acts as a targeting ligand. It specifically binds to the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed on the surface of various cancer cells.[1][2]

The conjugation of these three components results in a molecule capable of anchoring to a lipid-based drug carrier, providing it with stability and longevity in circulation, and directing it specifically to EGFR-expressing cells.[1]



## **Core Structure and Composition**

The structure of **DSPE-PEG1000-GE11** consists of the DSPE lipid, connected via its ethanolamine headgroup to one end of the PEG1000 polymer chain. The other end of the PEG chain is covalently linked to the N-terminus of the GE11 peptide.

# DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)

- Description: A saturated phospholipid with a glycerol backbone, two 18-carbon stearoyl acyl chains, a phosphate group, and an ethanolamine headgroup.
- Function: Acts as the hydrophobic anchor, embedding the molecule within the lipid membrane of a nanocarrier.[3]

## PEG1000 (Polyethylene Glycol 1000)

- Description: A polyether with the general formula H(OCH<sub>2</sub>CH<sub>2</sub>)nOH. For PEG1000, the average molecular weight is approximately 1000 g/mol, which corresponds to an average of 22-23 repeating oxyethylene units.[4][5]
- Function: Serves as a hydrophilic, flexible spacer arm. It sterically stabilizes the nanoparticle, reducing aggregation and opsonization (uptake by the immune system).[6]

### **GE11** Peptide

- Description: A small peptide ligand identified through phage display screening.[2] It has a
  high affinity for EGFR but exhibits lower mitogenic activity compared to the natural ligand,
  EGF, making it a safer targeting moiety.[7]
- Sequence: H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH (YHWYGYTPQNVI).[8]
- Function: Provides active targeting capabilities, directing the drug delivery vehicle to cells overexpressing EGFR.[1][2]

#### Linkages



- DSPE to PEG: The DSPE molecule is typically linked to the PEG chain via a stable bond, such as a carbamate or amide linkage, formed with the primary amine of the ethanolamine headgroup.
- PEG to GE11: The GE11 peptide is conjugated to the distal end of the PEG chain. This is commonly achieved by forming a stable amide bond between a carboxyl group (or its activated form, like an NHS ester) on the PEG terminus and the N-terminal amine of the peptide's Tyrosine residue.[9]

## **Quantitative Data Summary**

The following table summarizes the key quantitative properties of **DSPE-PEG1000-GE11** and its constituent components.



Component / Property	Value	Reference(s)
DSPE		
Molecular Formula	C41H82NO8P	[10]
Average Molecular Weight	749.05 g/mol	
PEG1000		_
General Formula	H(OCH2CH2)nOH	[5]
Average Molecular Weight	950 - 1050 g/mol	[4][5]
Average Repeating Units (n)	~22.3	[4]
GE11 Peptide		
Sequence	YHWYGYTPQNVI	[7][8]
Molecular Formula	C75H97N17O19	[8]
Average Molecular Weight	1540.7 g/mol	[2][8]
EGFR Binding Affinity (Kd)	~22 nM	[2][8]
DSPE-PEG1000-GE11 Conjugate		
Purity	Typically >95%	[11][12]
Storage Temperature	-20°C	[10][11][13]

## **Experimental Protocols**

The synthesis of **DSPE-PEG1000-GE11** is a multi-step process involving the conjugation of the three components. Below is a generalized protocol based on common bioconjugation techniques.

## Synthesis of DSPE-PEG1000-Carboxylic Acid

This is a common intermediate for peptide conjugation.



- Materials: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), PEG-bis(succinimidyl succinate) (PEG-2OSu) with MW 1000, Chloroform, Triethylamine (TEA).
- Procedure:
  - 1. Dissolve DSPE in a mixture of chloroform and methanol.
  - 2. Dissolve PEG-2OSu in chloroform.
  - 3. Add the DSPE solution to the PEG-2OSu solution.
  - 4. Add triethylamine to the reaction mixture to act as a base catalyst.
  - 5. Stir the reaction mixture vigorously at room temperature overnight.
  - 6. The reaction results in the formation of DSPE-PEG1000-COOH as one of the succinimidyl groups reacts with DSPE and the other hydrolyzes to a carboxylic acid.
  - 7. Purify the product using dialysis or size exclusion chromatography to remove unreacted reagents.
  - 8. Characterize the intermediate using <sup>1</sup>H NMR and mass spectrometry.[9][14]

## **Activation of DSPE-PEG1000-Carboxylic Acid**

The terminal carboxyl group is activated to facilitate reaction with the peptide's amine group.

- Materials: DSPE-PEG1000-COOH, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
- Procedure:
  - 1. Dissolve DSPE-PEG1000-COOH in anhydrous DCM or DMF.
  - 2. Add NHS and EDC (or DCC) to the solution in slight molar excess.
  - 3. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.



4. The reaction yields DSPE-PEG1000-NHS. The dicyclohexylurea byproduct (if using DCC) can be removed by filtration. The product is often used immediately in the next step.

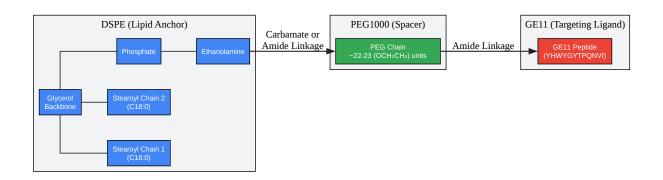
## Conjugation of GE11 Peptide to DSPE-PEG1000-NHS

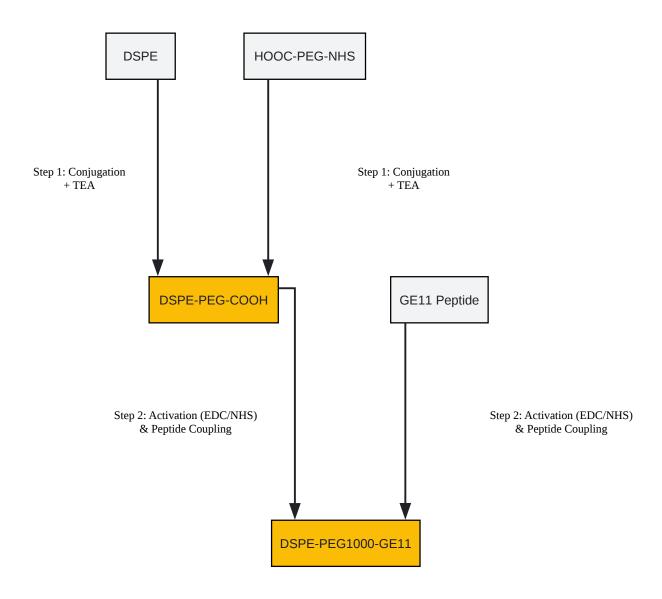
This is the final step to create the target molecule.

- Materials: DSPE-PEG1000-NHS, GE11 peptide, Anhydrous DMF, Diisopropylethylamine (DIPEA).
- Procedure:
  - 1. Dissolve the GE11 peptide in anhydrous DMF. Add a small amount of DIPEA to ensure the N-terminal amine is deprotonated and nucleophilic.
  - 2. Add the freshly prepared DSPE-PEG1000-NHS solution to the peptide solution.
  - 3. Allow the reaction to proceed overnight at room temperature with gentle stirring.
  - 4. Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris).
  - 5. Purify the final **DSPE-PEG1000-GE11** conjugate using dialysis against deionized water followed by lyophilization.
  - 6. Characterize the final product using HPLC for purity, MALDI-TOF mass spectrometry to confirm the molecular weight, and NMR for structural confirmation.[15]

# Visualizations Structural Diagram









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